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Compound Name: 2-Amino-5-acetylpyridine

Cat. No.: B012908

An In-Depth Technical Guide to 2-Amino-5-acetylpyridine (CAS 19828-20-7) for Advanced
Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,
and drug development professionals working with 2-Amino-5-acetylpyridine. It moves beyond
a simple recitation of facts to provide a deeper understanding of the compound's chemical
behavior, synthetic utility, and practical handling, grounded in established scientific principles
and methodologies.

Strategic Overview: The Value Proposition of a
Disubstituted Pyridine

2-Amino-5-acetylpyridine, also known as 1-(6-amino-3-pyridinyl)ethanone, is a highly
functionalized heterocyclic building block.[1] Its significance in medicinal chemistry and
materials science stems from the strategic placement of its amino and acetyl groups on the
pyridine scaffold. The 2-aminopyridine moiety is a well-established pharmacophore found in
numerous biologically active molecules, prized for its hydrogen bonding capabilities and
metabolic stability compared to its aniline counterpart.[2][3] The acetyl group at the 5-position
provides a versatile synthetic handle for chain extension, cyclization, or functional group
interconversion.
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This dual functionality allows for orthogonal chemical modifications, making it a pivotal
intermediate for constructing complex molecular architectures, particularly in the synthesis of
novel drug candidates targeting a range of diseases, including cancer, inflammation, and
infectious agents.[4]

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical properties is the foundation of its effective
use in the laboratory. The key characteristics of 2-Amino-5-acetylpyridine are summarized

below.
Property Value Source
CAS Number 19828-20-7 [1][5][6]
Molecular Formula C7HsN20 [4115]16]
Molecular Weight 136.15 g/mol [1][4]

White to yellow crystalline
Appearance ] [1114]
solid/powder

Melting Point 97 - 101 °C [4]

Slightly soluble in water;
B Soluble in organic solvents like
Solubility [4]
ethanol, acetone, and

chloroform.

Keep in a dark place, under an
N inert atmosphere, at 2-8°C.[5]
Storage Conditions _
The compound is noted to be

air and moisture sensitive.[7]

ZVXNDGKDTCTEBW-
INChl Key [8]
UHFFFAOYSA-N

Topological Polar Surface Area

55.98 A2 [9]
(TPSA)
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Spectroscopic data (NMR, HPLC, LC-MS) for this compound is available from various suppliers
for batch-specific confirmation of identity and purity.[5]

Synthesis Pathways: Constructing the Core
Scaffold

Several viable synthetic routes to 2-Amino-5-acetylpyridine have been established, each with
distinct advantages depending on the available starting materials and desired scale. The
choice of pathway is a critical experimental decision impacting yield, purity, and cost-
effectiveness.

Pathway A: Amination of a Pre-functionalized Pyridine

A common and high-yielding approach involves the nucleophilic substitution of a leaving group
on the pyridine ring with an amino source. This method is particularly effective when the
appropriately substituted chloropyridine is commercially available.

G—(G—chIoropyridin—3—y|)ethanona ( Saturated ag. NHs )

(Autoclave, 130°C, 10h

Nucleophilic Aromatic
Substitution (SNAr)

2-Amino-5-acetylpyridine

Click to download full resolution via product page

Caption: Synthesis via Amination of a Chloropyridine Precursor.

This reaction proceeds via a nucleophilic aromatic substitution mechanism. The high pressure
and temperature are necessary to overcome the electron-rich nature of the pyridine ring, which
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would otherwise disfavor nucleophilic attack. The use of a sealed autoclave is critical for
containing the ammonia and reaching the required reaction temperature.[1][9]

Pathway B: Functionalization of 2-Aminopyridine

Another logical approach begins with the readily available 2-aminopyridine. This multi-step
process involves protecting the amino group, introducing the desired functionality at the 5-
position, and subsequent deprotection. A representative sequence involves acetylation,
nitration, reduction, and then introduction of the acetyl group.[10][11]

Further Steps
(e.g., Sandmeyer, Acylation)
Reduction
(e.g., Fe/HClI or Hz, Pd/C)

HNO3/H2S04
(Nitration)

Acz0 or AcCl
(Protection)

2-Aminopyridine eh 2-Acetamidopyridine ep 2-Acetamido-5-nitropyridine ep 5-Amino-2-acetamidopyridine ep 4+ 2-Amino-5-acetylpyridine

Click to download full resolution via product page
Caption: Multi-step Synthesis from 2-Aminopyridine.

This pathway offers flexibility but requires careful optimization of each step. The initial
acetylation protects the amino group and directs the subsequent electrophilic nitration to the 5-
position.[4] The reduction of the nitro group followed by further transformations yields the target
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molecule. While more complex, this route is valuable when substituted precursors from
Pathway A are unavailable.[4]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 2-Amino-5-acetylpyridine is anchored in the distinct reactivity of its
two functional groups. This allows for selective and sequential modifications, making it a
powerful tool in combinatorial chemistry and lead optimization.

Key Reaction Classes:

» N-Functionalization: The primary amino group is nucleophilic and can readily undergo
acylation, alkylation, and sulfonylation. It is also a key participant in palladium-catalyzed
cross-coupling reactions.

o Carbonyl Chemistry: The acetyl group's carbonyl carbon is electrophilic and susceptible to
attack by nucleophiles. It can undergo reactions such as reduction to an alcohol, conversion
to an oxime, or serve as a handle for aldol-type condensations.

o Palladium-Catalyzed Cross-Coupling: The pyridine scaffold is central to modern cross-
coupling strategies. While the amino group itself can act as a nucleophile in Buchwald-
Hartwig amination, a more common strategy involves converting a related halo-pyridine
(e.g., 2-amino-5-bromopyridine) via Suzuki or Buchwald-Hartwig coupling to introduce aryl,
heteroaryl, or alkyl substituents.[12][13] This is a cornerstone of modern drug discovery for
building molecular complexity.[14][15][16]
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Suzuki Coupling Buchwald-Hartwig Amination

. - Arylboronic Acid . - Amine
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Pd Catalyst (e.g., Pdz(dba
[ Pd Catalyst (e.g., Pd(PPhs)a) ] Ligan dy(e.(g.‘?‘Xam;fm))”
e (2, [HEE) Base (e.g., Cs2C0s3)

2-Amino-5-arylpyridine N-Aryl/Alkyl-2,5-diaminopyridine

Click to download full resolution via product page
Caption: Key Palladium-Catalyzed Reactions for Pyridine Scaffolds.

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high
yields in these transformations and must be optimized for each specific substrate pairing.[12]
[17][18][19]

Experimental Protocols

The following protocols are provided as validated starting points. Researchers must adapt them
based on their specific equipment, reagents, and analytical capabilities. All procedures should
be performed in a well-ventilated fume hood with appropriate personal protective equipment
(PPE).

Protocol 5.1: Synthesis of 2-Amino-5-acetylpyridine
(from Pathway A)

This protocol is adapted from literature procedures for the amination of 1-(6-chloropyridin-3-
yhethanone.[1][9]

Materials:
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1-(6-chloropyridin-3-yl)ethanone (1.0 eq)

Saturated aqueous ammonia solution

High-pressure autoclave with stirring capability

Dichloromethane (DCM)

Methanol (MeOH)

Silica gel for column chromatography

Procedure:

Reaction Setup: Charge a high-pressure autoclave with 1-(6-chloropyridin-3-yl)ethanone
(e.g., 40 g, 257.10 mmol) and a saturated aqueous ammonia solution (e.g., 750 mL).

Reaction Execution: Seal the autoclave securely. Begin stirring and heat the reaction mixture
to 130°C. Maintain this temperature for 10 hours. The internal pressure will increase
significantly; ensure the autoclave is rated for the expected conditions.

Workup: After 10 hours, cool the autoclave to room temperature. Carefully vent any residual
pressure before opening.

Isolation: Transfer the reaction mixture to a round-bottom flask and concentrate it under
reduced pressure to remove the bulk of the ammonia and water.

Purification: Prepare a silica gel column. Elute the crude residue using a gradient of
dichloromethane/methanol (e.g., starting with 100:0 and gradually increasing methanol
content, a 50:1 ratio is reported as effective).[1]

Analysis: Combine the fractions containing the desired product as identified by Thin Layer
Chromatography (TLC). Evaporate the solvent under reduced pressure to yield 2-Amino-5-
acetylpyridine as a yellow solid. Confirm identity and purity using *H NMR, 3C NMR, and
LC-MS. An expected yield is in the range of 85-90%.[1]

Protocol 5.2: Representative Suzuki-Miyaura Coupling
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This protocol provides a general method for the Suzuki coupling of a related halo-pyridine

intermediate, which is a common subsequent step in a synthetic sequence involving this
scaffold.[12]

Materials:

2-Amino-5-bromo-4-methylpyridine (1.0 eq)

Arylboronic acid (1.2 - 1.5 eq)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 eq)

Potassium phosphate (KsPOa) or Potassium Carbonate (K2COs) (2.0 eq)

1,4-Dioxane (degassed)

Water (degassed)

Ethyl acetate

Brine

Procedure:

Inert Atmosphere: To a dry Schlenk flask or reaction vial, add 2-amino-5-bromo-4-
methylpyridine, the arylboronic acid, the base, and the palladium catalyst.

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three
times. Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed
water in a 4:1 ratio.

Reaction: Stir the reaction mixture vigorously and heat to 85-95°C. Monitor the reaction
progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and
filter through a pad of Celite to remove the palladium catalyst.
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o Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially
with water and then brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. Purify the crude product by silica gel column
chromatography to obtain the desired biaryl compound.

Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the
compound.

Hazard Identification: 2-Amino-5-acetylpyridine is harmful if swallowed (H302), causes skin
irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation
(H335).[20] The corresponding GHS pictogram is GHS07 (Exclamation Mark).

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety
goggles, and a lab coat.[21] All manipulations should be performed in a certified chemical
fume hood.[22]

o Handling: Avoid breathing dust, fumes, or vapors.[22] Prevent contact with skin and eyes.[7]
Wash hands thoroughly after handling.[7][21] Keep away from heat, sparks, and open
flames.[7]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[21] For
long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C,
protected from light.[5]

e Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and
strong reducing agents.[7]

Conclusion

2-Amino-5-acetylpyridine is more than a simple chemical reagent; it is a strategic platform for
innovation in drug discovery and materials science. Its well-defined physicochemical properties,
accessible synthetic routes, and versatile reactivity make it an invaluable asset for constructing
novel and complex molecular entities. By understanding the causality behind the experimental
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protocols and the principles governing its reactivity, researchers can fully exploit the potential of
this powerful building block to advance their scientific objectives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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